Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17711932
InChI: InChI=1S/C11H21F2N/c1-10(2,3)14-8-9-4-6-11(12,13)7-5-9/h9,14H,4-8H2,1-3H3
SMILES:
Molecular Formula: C11H21F2N
Molecular Weight: 205.29 g/mol

Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine

CAS No.:

Cat. No.: VC17711932

Molecular Formula: C11H21F2N

Molecular Weight: 205.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine -

Specification

Molecular Formula C11H21F2N
Molecular Weight 205.29 g/mol
IUPAC Name N-[(4,4-difluorocyclohexyl)methyl]-2-methylpropan-2-amine
Standard InChI InChI=1S/C11H21F2N/c1-10(2,3)14-8-9-4-6-11(12,13)7-5-9/h9,14H,4-8H2,1-3H3
Standard InChI Key OGLNBWRXCCYDQJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC1CCC(CC1)(F)F

Introduction

Structural and Molecular Characteristics

Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine (IUPAC name: N-[(4,4-difluorocyclohexyl)methyl]-2-methylpropan-2-amine) has the molecular formula C₁₁H₂₁F₂N and a molecular weight of 205.29 g/mol. Key structural features include:

  • A 4,4-difluorocyclohexyl ring, where fluorine atoms at the 4-positions induce conformational rigidity and electronic effects.

  • A tert-butyl group (-C(CH₃)₃) attached to the nitrogen atom, contributing steric bulk and influencing solubility.

  • A methylamine linker connecting the cyclohexyl and tert-butyl groups.

The compound’s SMILES notation is CC(C)(C)NCC1CCC(CC1)(F)F, and its InChIKey is OGLNBWRXCCYDQJ-UHFFFAOYSA-N.

Synthesis Methods

Reductive Amination

A common synthetic route involves the reductive amination of 4,4-difluorocyclohexanone with tert-butylamine. This reaction is typically facilitated by reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under acidic or basic conditions . For example:

4,4-Difluorocyclohexanone + tert-ButylamineNaBH₄, MeOHTert-butyl[(4,4-difluorocyclohexyl)methyl]amine\text{4,4-Difluorocyclohexanone + tert-Butylamine} \xrightarrow{\text{NaBH₄, MeOH}} \text{Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine}

This method achieves moderate yields (50–70%) and is noted for its simplicity and scalability .

Alternative Pathways

  • Hydrogenation of Nitriles: Reduction of the corresponding nitrile precursor using palladium or platinum catalysts .

  • N-Demethylation: Reaction of N,N-dimethylaniline derivatives with tert-butylhydroperoxide (TBHP) and triethylamine, though this method is less common .

Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsYieldReference
Reductive AminationNaBH₄, MeOH, 25°C65%
HydrogenationH₂, Pd/C, 50 psi58%
N-DemethylationTBHP, Et₃N, 110°C40%

Chemical Properties and Reactivity

Electronic Effects

The 4,4-difluorocyclohexyl group introduces strong electron-withdrawing effects due to the fluorine atoms, which stabilize adjacent carbocations and influence nucleophilic substitution reactions. The tert-butyl group enhances steric hindrance, limiting access to the nitrogen lone pair.

Key Reactions

  • Nucleophilic Addition: The amine nitrogen participates in reactions with electrophiles (e.g., acyl chlorides, aldehydes).

  • Oxidation: Under strong oxidizing conditions, the tert-butyl group may undergo cleavage to form carboxylic acids .

  • Fluorine-Specific Reactivity: The C-F bonds are resistant to hydrolysis but can engage in hydrogen bonding, affecting solubility .

Applications in Research

Medicinal Chemistry

Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine serves as a key intermediate in the synthesis of antimalarial agents. For instance, derivatives of this compound were optimized in BIPPO analogs (e.g., NPD-3547), showing enhanced potency against Plasmodium falciparum (pIC₅₀ = 6.8) .

Material Science

The compound’s fluorinated structure contributes to hydrophobicity and thermal stability, making it suitable for polymer additives and surface coatings .

Table 2: Biological Activity of Derivatives

DerivativeTarget ActivityIC₅₀/pIC₅₀Reference
NPD-3547Antimalarial6.8
881413-63-4*Kinase Inhibition0.12 μM

*2-tert-Butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-amine

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